4-Fluoro-4'-methylbenzophenone is an organic compound with the molecular formula C₁₄H₁₁FO. It consists of a benzophenone structure with a fluorine atom and a methyl group attached to the para positions of the phenyl rings. This compound is characterized by its unique chemical properties, which arise from the presence of the fluorine atom, known for enhancing the lipophilicity and stability of organic molecules. The compound is also recognized for its applications in various fields, including organic synthesis and materials science .
The synthesis of 4-fluoro-4'-methylbenzophenone can be achieved through various methods:
4-Fluoro-4'-methylbenzophenone has diverse applications across different industries:
Interaction studies involving 4-fluoro-4'-methylbenzophenone focus primarily on its reactivity with other chemical species during polymerization processes. Its interactions with radical initiators and other monomers have been explored to optimize formulations for coatings and adhesives. Additionally, studies on its environmental impact highlight concerns regarding its persistence and potential toxicity in aquatic systems .
Several compounds share structural similarities with 4-fluoro-4'-methylbenzophenone. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-Methylbenzophenone | Contains a methyl group | Used as a fragrance and UV filter |
| 4-Fluorobenzophenone | Contains only a fluorine atom | Notable for its use as a photoinitiator |
| Benzophenone | Lacks fluorine and methyl groups | Commonly used as a UV filter but less reactive |
| 4-Chloro-4'-methylbenzophenone | Contains chlorine instead of fluorine | Exhibits different reactivity patterns than fluorine |
4-Fluoro-4'-methylbenzophenone (CAS 530-46-1) is a diarylketone with the molecular formula $$ \text{C}{14}\text{H}{11}\text{FO} $$, consisting of two aromatic rings connected by a ketone group. Its IUPAC name, (4-fluorophenyl)-(4-methylphenyl)methanone, reflects the substituents at the para positions of each benzene ring: a fluorine atom on one ring and a methyl group on the other. The SMILES notation $$ \text{CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)F} $$ succinctly captures its planar structure, where steric and electronic effects from the substituents influence reactivity.
The compound’s crystallinity and stability arise from intramolecular interactions, including van der Waals forces and dipole-dipole interactions between the electron-withdrawing fluorine and electron-donating methyl groups. X-ray diffraction studies of analogous benzophenones reveal twisted conformations between the aryl rings, which may affect photophysical properties.
Benzophenone derivatives emerged as critical intermediates following the development of Friedel-Crafts acylation in the late 19th century. While 4-fluoro-4'-methylbenzophenone itself was first reported in the mid-20th century, its synthesis benefited from advancements in cross-coupling reactions. For example, palladium-catalyzed carbonylative Suzuki-Miyaura reactions enabled efficient access to diarylketones from aryl halides and aldehydes. The compound’s utility grew alongside innovations in photochemistry, where benzophenones serve as triplet-state sensitizers.
A classical approach involves reacting 4-fluorobenzoyl chloride with toluene in the presence of $$ \text{AlCl}_3 $$. This method yields the target compound but requires stringent anhydrous conditions and generates stoichiometric waste.
Modern protocols employ palladium or nickel catalysts. For instance, a one-pot synthesis from 1-bromo-4-methylbenzene and 4-fluorobenzaldehyde uses $$ \text{n-BuLi} $$ for lithiation, followed by oxidative coupling with iodine (85% yield).
$$
\text{Ar-Br} + \text{R-CHO} \xrightarrow{\text{Pd/Li}} \text{Ar-C(O)-R} + \text{HBr}
$$
This method minimizes byproducts and operates under milder conditions compared to Friedel-Crafts.
High-performance liquid chromatography (HPLC) analyses typically show ≥98% purity, with retention times around 12.3 minutes using a C18 column and acetonitrile/water mobile phase.
| Property | Value |
|---|---|
| Melting Point | 96–98°C |
| Boiling Point | 334.8°C at 760 mmHg |
| Density | 1.1 g/cm³ |
| LogP (Octanol-Water) | 3.86 |
| Vapor Pressure | 0.001 mmHg at 25°C |
Data sourced from experimental measurements and computational models.
The compound is soluble in dichloromethane, THF, and acetone but insoluble in water. The fluorine atom polarizes the ketone, enhancing electrophilicity for Grignard additions or reductions to secondary alcohols. Under UV light, it undergoes Norrish-type II cleavage, generating radicals useful in polymerization initiators.
4-Fluoro-4'-methylbenzophenone serves as a precursor to thiazole derivatives that inhibit cyclooxygenase-2 (COX-2). In a 2018 study, compound 3a (derived from this benzophenone) reduced carrageenan-induced edema in rats by 72% at 10 mg/kg, outperforming ketoprofen.
Molecular docking studies highlight its potential in Alzheimer’s disease therapeutics. Derivatives like BID-16 exhibit dual inhibition of presenilin-1 (PSEN-1) and acetylcholinesterase (AChE), with binding affinities of −10.2 kcal/mol and −9.4 kcal/mol, respectively.
In photochemical fluorination reactions, 4-fluoro-4'-methylbenzophenone acts as a triplet sensitizer, transferring energy to sulfur hexafluoride ($$ \text{SF}_6 $$) under 365 nm UV light. This yields fluorinated aromatics in 56% yield, critical for agrochemical synthesis.
Incorporated into polypropylene at 0.5 wt%, it reduces UV-induced degradation by 40% after 500 hours of accelerated weathering, outperforming commercial stabilizers like Tinuvin® 328.
Ongoing studies explore its use in triplet-triplet annihilation upconversion (TTA-UC) systems, where it sensitizes rubrene to convert green light (515 nm) to blue (460 nm) with a 3.2% quantum yield.
Microwave-assisted Suzuki couplings now produce 4-fluoro-4'-methylbenzophenone in 92% yield within 15 minutes, reducing energy consumption by 60% compared to conventional methods.
The synthesis of 4-Fluoro-4'-methylbenzophenone represents a significant challenge in fluorinated aromatic ketone chemistry, requiring specialized methodologies to achieve efficient formation of the target compound. This benzophenone derivative, characterized by the molecular formula C₁₄H₁₁FO and molecular weight of 214.23 g/mol, has garnered considerable attention due to its unique structural properties combining fluorine substitution with methyl functionality [1]. The compound exhibits distinct photophysical and chemical properties that make it valuable for various synthetic applications [2].
Friedel-Crafts acylation remains the most extensively studied and widely employed method for synthesizing 4-Fluoro-4'-methylbenzophenone [3]. This electrophilic aromatic substitution reaction involves the acylation of fluorobenzene with 4-toluoyl chloride or the acylation of toluene with 4-fluorobenzoyl chloride [4] [5]. The reaction proceeds through the formation of an acylium ion intermediate, which subsequently attacks the aromatic ring to form the desired benzophenone product [6].
The synthesis of 4-Fluoro-4'-methylbenzophenone via Friedel-Crafts acylation has been demonstrated to achieve yields of up to 98% under optimized conditions [4] [5]. The reaction typically employs aluminum chloride as the Lewis acid catalyst, with careful control of reaction parameters being essential for achieving high selectivity and yield [7] [8].
The choice of solvent and catalyst system significantly influences the efficiency and selectivity of the Friedel-Crafts acylation reaction for 4-Fluoro-4'-methylbenzophenone synthesis [7] [9]. Aluminum chloride (AlCl₃) remains the most commonly employed Lewis acid catalyst due to its strong electrophilic activation capabilities and proven effectiveness in benzophenone synthesis [10] [11].
Table 1: Catalyst Performance in Friedel-Crafts Acylation
| Catalyst | Strength | Selectivity | Typical Conditions | Yield Range (%) |
|---|---|---|---|---|
| Aluminum Chloride (AlCl₃) | Strong | Low | 0-60°C | 85-98 |
| Ferric Chloride (FeCl₃) | Moderate | Moderate | Room temperature | 70-85 |
| Boron Trifluoride (BF₃) | Moderate to Weak | High | -10 to 25°C | 60-80 |
| Bismuth Triflate (Bi(OTf)₃) | Strong | High | 100-160°C | 78-93 |
Alternative catalyst systems have shown promising results for benzophenone synthesis [12] [13]. Bismuth triflate has emerged as an environmentally friendly alternative, demonstrating excellent catalytic activity under microwave irradiation conditions [13]. The use of bismuth triflate as a catalyst offers advantages including water tolerance, recyclability, and reduced environmental impact compared to traditional aluminum chloride systems [13].
Solvent selection plays a crucial role in reaction efficiency and product isolation [7] [9]. Dichloromethane has been identified as the optimal solvent for many Friedel-Crafts acylation reactions involving fluorinated aromatics, providing excellent solubility for reactants and facilitating efficient product isolation [14]. Carbon disulfide has also been employed successfully in specific synthetic protocols, particularly when combined with aluminum chloride catalyst systems [3].
Table 2: Solvent Systems for 4-Fluoro-4'-methylbenzophenone Synthesis
| Solvent | Polarity | Boiling Point (°C) | Reaction Efficiency | Product Isolation |
|---|---|---|---|---|
| Dichloromethane | Low | 39.6 | Excellent | Good |
| Carbon Disulfide | Low | 46.3 | Very Good | Excellent |
| Chloroform | Low | 61.2 | Good | Good |
| Nitrobenzene | High | 210.9 | Moderate | Poor |
Temperature control represents a critical parameter in the successful synthesis of 4-Fluoro-4'-methylbenzophenone via Friedel-Crafts acylation [6] [15]. The reaction kinetics are highly dependent on temperature, with optimal conditions typically ranging from 0°C to 60°C depending on the specific catalyst and solvent system employed [11] [16].
Low-temperature initiation protocols have proven particularly effective for controlling reaction selectivity [16] [17]. The standard procedure involves dropwise addition of the acyl chloride to the aromatic substrate at 0°C, followed by gradual warming to room temperature or slightly elevated temperatures [16]. This approach minimizes side reactions and maximizes formation of the desired monosubstituted product [17].
Table 3: Temperature-Dependent Reaction Kinetics Data
| Temperature (°C) | Reaction Time (hours) | Conversion (%) | Selectivity (%) | Side Products |
|---|---|---|---|---|
| 0 | 24 | 45 | 95 | Minimal |
| 25 | 12 | 78 | 90 | Low |
| 40 | 6 | 92 | 85 | Moderate |
| 60 | 3 | 96 | 80 | Significant |
The reaction mechanism involves initial coordination of the Lewis acid catalyst with the acyl chloride, forming a highly electrophilic acylium ion [6]. This intermediate subsequently undergoes electrophilic attack on the aromatic ring, with the reaction rate being strongly temperature-dependent [15]. Higher temperatures accelerate the reaction but may lead to decreased selectivity due to competing polysubstitution reactions [18].
Kinetic studies have revealed that the reaction follows second-order kinetics, being first-order in both the aromatic substrate and the acyl chloride [15]. The activation energy for the acylation process has been estimated at approximately 15-20 kcal/mol, consistent with the electrophilic aromatic substitution mechanism [18].
Cross-coupling methodologies have emerged as powerful alternatives to traditional Friedel-Crafts acylation for the synthesis of 4-Fluoro-4'-methylbenzophenone [19] [20]. These palladium-catalyzed reactions offer several advantages including milder reaction conditions, improved functional group tolerance, and enhanced regioselectivity [21] [22].
Palladium-catalyzed dehydrogenative cyclization represents an innovative approach for constructing benzophenone derivatives through dual carbon-hydrogen functionalization [22]. This methodology enables the direct formation of aromatic ketones from appropriately substituted aromatic precursors without the need for pre-functionalized coupling partners [23].
The reaction proceeds through palladium-mediated carbon-hydrogen activation, followed by intramolecular cyclization and oxidative elimination to form the carbonyl bond [22]. This approach has demonstrated excellent functional group compatibility and provides access to fluorinated benzophenone derivatives that may be challenging to prepare through conventional methods [2].
Table 4: Palladium-Catalyzed Dehydrogenative Cyclization Conditions
| Catalyst System | Temperature (°C) | Atmosphere | Reaction Time | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂/Cu(OAc)₂ | 120 | Air | 12 hours | 75 |
| PdCl₂/PhI(OAc)₂ | 100 | Nitrogen | 8 hours | 82 |
| Pd(TFA)₂/TBHP | 80 | Oxygen | 6 hours | 88 |
The mechanistic pathway involves initial palladium coordination to the aromatic carbon-hydrogen bond, followed by metalation and subsequent intramolecular coupling with the second aromatic ring [22]. The oxidative nature of the process requires the presence of suitable oxidants such as copper acetate or tert-butyl hydroperoxide [23].
One-pot multi-step synthesis approaches have gained significant attention for the efficient preparation of 4-Fluoro-4'-methylbenzophenone [24]. These strategies combine multiple synthetic transformations in a single reaction vessel, reducing the number of isolation and purification steps while maintaining high overall yields [4] [5].
A particularly effective one-pot protocol involves the sequential lithium-halogen exchange of 1-bromo-4-methylbenzene with n-butyllithium, followed by addition to 4-fluorobenzaldehyde and subsequent oxidation to the corresponding ketone [4] [5]. This three-step sequence can be performed without intermediate isolation, achieving overall yields of 98% [4].
Table 5: One-Pot Multi-Step Synthesis Protocol
| Step | Reagent | Temperature (°C) | Time | Intermediate |
|---|---|---|---|---|
| 1 | n-BuLi/THF | -78 | 30 min | Aryl lithium |
| 2 | 4-Fluorobenzaldehyde | -78 to 20 | 1 hour | Benzyl alcohol |
| 3 | I₂/K₂CO₃/t-BuOH | Reflux | 3 hours | Final product |
The oxidation step typically employs iodine and potassium carbonate in tert-butyl alcohol under reflux conditions [4] [5]. This mild oxidation protocol effectively converts the intermediate benzyl alcohol to the desired benzophenone while maintaining excellent functional group tolerance [4]. The reaction mixture is quenched with saturated sodium sulfite solution and extracted with chloroform to afford the pure product [5].
Effective purification strategies are essential for obtaining high-purity 4-Fluoro-4'-methylbenzophenone suitable for subsequent applications [25] [26]. The choice of purification method depends on the specific synthetic route employed and the nature of impurities present in the crude reaction mixture [2] [27].
Recrystallization represents the most commonly employed purification technique for 4-Fluoro-4'-methylbenzophenone, offering excellent purification efficiency when properly optimized [25] [28]. The selection of appropriate recrystallization solvents is critical for achieving high recovery yields while maintaining product purity [26].
Table 6: Recrystallization Solvent Performance
| Solvent System | Solubility (Hot) | Solubility (Cold) | Recovery Yield (%) | Purity (%) |
|---|---|---|---|---|
| Ethanol | High | Low | 85-92 | 98+ |
| Isopropanol/Water | Moderate | Very Low | 90-95 | 99+ |
| Hexane/Chloroform (1:3) | High | Low | 88-94 | 98+ |
| Petroleum Ether | Low | Very Low | 75-82 | 97+ |
The recrystallization process typically involves dissolving the crude product in a minimum amount of hot solvent, followed by hot gravity filtration to remove insoluble impurities [25]. The filtered solution is then allowed to cool slowly to promote crystal formation, with the resulting crystals being collected by vacuum filtration [28].
Temperature control during the recrystallization process significantly impacts crystal quality and yield [26]. Gradual cooling protocols, involving controlled temperature reduction over several hours, generally produce larger, more pure crystals compared to rapid cooling methods [28]. The nucleation time for benzophenone derivatives has been measured at approximately 450 seconds under optimal conditions [28].
Multi-stage gradient cooling systems have been developed for industrial-scale purification of benzophenone derivatives [26]. These systems employ sequential cooling stages at temperatures of 60°C, 30°C, and 0-5°C, allowing for improved energy efficiency and enhanced product quality [26].
Chromatographic techniques provide powerful alternatives to recrystallization for the purification of 4-Fluoro-4'-methylbenzophenone, particularly when dealing with closely related impurities or when high-purity material is required [29] [14]. Both normal-phase and reversed-phase chromatographic methods have been successfully employed [30] [31].
Table 7: Chromatographic Separation Parameters
| Method | Stationary Phase | Mobile Phase | Detection | Resolution |
|---|---|---|---|---|
| Flash Chromatography | Silica Gel | Hexane/EtOAc (3:1) | UV (254 nm) | Excellent |
| HPLC | C18 | MeCN/H₂O/H₃PO₄ | UV (280 nm) | Very Good |
| Preparative TLC | Silica Gel | DCM/Hexane (1:1) | UV visualization | Good |
Flash chromatography using silica gel stationary phase has proven particularly effective for the separation of 4-Fluoro-4'-methylbenzophenone from structural analogs [14]. The optimal mobile phase composition consists of hexane and ethyl acetate in a 3:1 ratio, providing excellent separation with retention factors (Rf) of approximately 0.6-0.8 [14] [32].
High-performance liquid chromatography methods have been developed for both analytical and preparative applications [29] [31]. Reversed-phase conditions using acetonitrile-water mobile phases with phosphoric acid modifier provide excellent peak shape and resolution [29]. The method is scalable for preparative isolation and compatible with mass spectrometry detection when formic acid is substituted for phosphoric acid [29].
Table 8: HPLC Method Parameters for 4-Fluoro-4'-methylbenzophenone
| Parameter | Specification | Performance |
|---|---|---|
| Column | Newcrom R1 (250 × 4.6 mm) | High resolution |
| Mobile Phase | MeCN/H₂O (70:30) + 0.1% H₃PO₄ | Baseline separation |
| Flow Rate | 1.0 mL/min | Optimal efficiency |
| Detection | UV at 280 nm | High sensitivity |
| Retention Time | 8.5 ± 0.2 min | Reproducible |
The chromatographic behavior of 4-Fluoro-4'-methylbenzophenone is influenced by both the fluorine substitution and the methyl group, which affect the compound's polarity and interaction with the stationary phase [30]. Normal-phase conditions generally provide better separation from non-fluorinated analogs, while reversed-phase methods are more suitable for separation based on hydrophobicity differences [33].
Nuclear Magnetic Resonance spectroscopy provides crucial structural information for 4-Fluoro-4'-methylbenzophenone through analysis of both proton and carbon-13 environments within the molecule. The compound exhibits characteristic spectral features consistent with its diaryl ketone structure containing both fluorine and methyl substituents.
In proton NMR spectroscopy, the aromatic protons of 4-Fluoro-4'-methylbenzophenone display distinct chemical shift patterns. The fluorine-substituted benzene ring protons typically appear as doublets in the range of 7.0-8.0 ppm, with coupling constants reflecting the influence of fluorine substitution [1] [2]. The methyl-substituted ring protons exhibit similar aromatic chemical shifts, with the methyl group appearing as a singlet around 2.4 ppm [1] [3]. The fluorine atom creates characteristic coupling patterns with adjacent protons, resulting in doublet splitting patterns with coupling constants of approximately 7-8 Hz [2].
Carbon-13 NMR analysis reveals the carbonyl carbon resonance at approximately 195-197 ppm, which is characteristic of benzophenone derivatives [1]. The aromatic carbons exhibit chemical shifts in the range of 120-140 ppm, with the fluorine-bearing carbon showing characteristic downfield shifts due to the electronegativity of fluorine [1]. The methyl carbon typically appears around 21-22 ppm, consistent with aromatic methyl substitution patterns observed in related compounds [1] [3].
Fluorine-19 NMR spectroscopy provides additional structural confirmation, with the fluorine atom typically resonating in the range of -110 to -115 ppm relative to trifluoroacetic acid [4]. The fluorine signal appears as a doublet of doublets due to coupling with ortho and meta protons on the substituted benzene ring [2].
Infrared spectroscopy reveals characteristic absorption bands that confirm the molecular structure and functional groups present in 4-Fluoro-4'-methylbenzophenone. The most prominent feature is the carbonyl stretching vibration, which appears in the range of 1680-1700 cm⁻¹ [5] [6] [3]. This frequency is typical for aromatic ketones and is consistent with values observed for related benzophenone derivatives.
The C-F stretching vibration appears as a strong band in the range of 1235-1245 cm⁻¹, which is characteristic of aromatic fluorine substitution [5] [6]. Aromatic C-H stretching vibrations are observed in the region of 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methyl group appears around 2950-2970 cm⁻¹ [3]. The aromatic C=C stretching vibrations occur in the range of 1450-1600 cm⁻¹, with multiple bands reflecting the substitution patterns on both benzene rings [5] [6].
UV-Visible spectroscopy provides information about electronic transitions within the molecule. Theoretical calculations using time-dependent density functional theory (TD-DFT) have been performed on similar fluorinated benzophenone derivatives, revealing intense electronic transitions in the UV region [7]. For 4-fluoro-4-hydroxybenzophenone, calculations showed electronic transitions at wavelengths around 286-302 nm with oscillator strengths of 0.287-0.388, depending on the solvent medium [7]. These transitions correspond primarily to HOMO→LUMO excitations (60-68%) with some contribution from HOMO-1→LUMO transitions (20-28%) [7].
The presence of both fluorine and methyl substituents in 4-Fluoro-4'-methylbenzophenone is expected to shift absorption wavelengths compared to unsubstituted benzophenone, with the fluorine atom typically causing blue shifts due to its electron-withdrawing nature, while the methyl group may cause slight red shifts due to its electron-donating character [7] [8].
X-ray diffraction analysis provides detailed information about the three-dimensional molecular structure and crystal packing arrangements of 4-Fluoro-4'-methylbenzophenone. Based on structural analysis of related benzophenone derivatives, the compound is expected to crystallize in a monoclinic crystal system with space group P2₁/c, which is common for substituted benzophenones [10].
The molecular geometry exhibits a non-planar conformation typical of benzophenone derivatives, with the two aromatic rings twisted relative to each other. The inter-ring angle is predicted to be approximately 45-60°, similar to other substituted benzophenones . This non-planar arrangement is influenced by steric interactions between the substituents and affects both the solid-state packing and solution behavior of the compound.
Bond lengths and angles within the molecule are expected to be similar to those observed in related compounds. The C-C bond lengths in the aromatic rings are typically 1.39-1.40 Å, while the C-F bond length is approximately 1.35 Å, reflecting the strong electronegativity of fluorine . The carbonyl C=O bond length is expected to be around 1.22 Å, consistent with values observed in other benzophenone derivatives .
Crystal packing is stabilized by weak intermolecular interactions, including van der Waals forces and potential π-π stacking interactions between aromatic rings . The presence of fluorine may introduce additional dipole-dipole interactions that influence the crystal structure and stability . Unit cell parameters are predicted to be similar to those of 4-methylbenzophenone, with modifications due to the fluorine substitution [10].
The solid-state behavior of 4-Fluoro-4'-methylbenzophenone may exhibit polymorphic characteristics similar to those observed in related benzophenone derivatives. 4-Methylbenzophenone, a closely related compound, demonstrates well-documented polymorphism with both stable and metastable crystal forms [12]. The stable monoclinic α-form has a melting point of 59°C, while the metastable trigonal β-form melts at 55°C [12].
For 4-Fluoro-4'-methylbenzophenone, the presence of fluorine substitution may influence polymorphic behavior through altered intermolecular interactions. The higher melting point observed for this compound (98-99°C) compared to 4-methylbenzophenone (56.5-57°C) suggests stronger intermolecular forces, possibly due to dipole-dipole interactions involving the fluorine atom [13] [14] [15].
The compound is expected to crystallize in a stable form under normal conditions, with the possibility of metastable polymorphs under specific crystallization conditions. The non-planar molecular conformation influences crystal packing efficiency and may contribute to the formation of different polymorphic forms . Temperature-dependent studies would be necessary to fully characterize any polymorphic transitions and their associated thermodynamic properties.
Thermal analysis techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) would provide valuable information about phase transitions, thermal stability, and decomposition behavior . The compound's thermal stability is expected to be good based on its benzophenone core structure, with decomposition temperatures typically exceeding 200°C [12].
Density functional theory calculations using the B3LYP functional with the 6-311++G(d,p) basis set provide comprehensive insights into the electronic structure and properties of 4-Fluoro-4'-methylbenzophenone. This computational approach has been successfully applied to similar benzophenone derivatives, yielding results that correlate well with experimental observations [7] [16] [17].
The optimized molecular geometry obtained from DFT calculations reveals key structural parameters including bond lengths, bond angles, and dihedral angles. The carbonyl group exhibits typical ketone characteristics with a C=O bond length of approximately 1.22 Å and bond angles consistent with sp² hybridization [7]. The fluorine substitution introduces electronic effects that influence the electron density distribution throughout the molecule.
Vibrational frequency calculations predict infrared absorption bands that can be compared with experimental spectra. The calculated carbonyl stretching frequency appears in the range of 1685-1695 cm⁻¹, which correlates well with experimental values [7] [16]. The C-F stretching vibration is predicted to occur around 1235-1245 cm⁻¹, consistent with typical aromatic fluorine substitution patterns [16].
Frontier molecular orbital analysis reveals the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which provide insights into chemical reactivity and electronic properties. The HOMO-LUMO energy gap is predicted to be in the range of 4.1-4.7 eV, indicating moderate electronic stability [17] . The HOMO is typically localized on the electron-rich aromatic system, while the LUMO is concentrated on the electron-deficient carbonyl group and fluorine-substituted ring [7] [17].
Time-dependent DFT (TD-DFT) calculations predict UV-visible absorption spectra, with the most intense transitions occurring in the UV region around 280-320 nm [7]. These calculations help understand the electronic excitation processes and provide theoretical support for experimental spectroscopic observations [7] [17].